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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of

macrocyclic lactones via acid-catalyzed lactonization. This powerful cyclization strategy is a

cornerstone in the synthesis of a wide array of natural products and pharmaceutically active

compounds. This document covers key named reactions, including the Shiina, Yamaguchi, and

Corey-Nicolaou macrolactonizations, as well as broader applications of Lewis and Brønsted

acid catalysis.

Introduction to Acid-Catalyzed Macrolactonization
Macrocyclic lactones are a class of compounds characterized by a large ring containing an

ester functional group. They exhibit a diverse range of biological activities and are prominent

scaffolds in many natural products and synthetic drugs. Acid-catalyzed lactonization of a seco-

acid (a hydroxycarboxylic acid) is a fundamental and widely employed strategy for the

construction of these macrocycles. The reaction involves the intramolecular esterification of the

terminal carboxylic acid and hydroxyl groups, facilitated by an acid catalyst. The choice of

catalyst and reaction conditions is crucial for achieving high yields and minimizing competing

intermolecular oligomerization.

This document will delve into the mechanisms, applications, and detailed protocols of the most

significant acid-catalyzed macrolactonization reactions.
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Key Acid-Catalyzed Macrolactonization Methods
Several highly effective methods for acid-catalyzed macrolactonization have been developed,

each with its own set of reagents and optimal conditions. The selection of a particular method

often depends on the specific substrate, its functional group tolerance, and the desired ring

size.

Shiina Macrolactonization
Developed by Isamu Shiina, this method utilizes an aromatic carboxylic acid anhydride as a

dehydrating condensation agent, promoted by either a Lewis acid or a nucleophilic catalyst.[1]

[2] The slow addition of the seco-acid to the reaction mixture is a key feature of this protocol,

which helps to maintain a low concentration of the substrate and favor intramolecular

cyclization.[1][2]

Acidic Conditions: Typically employs 4-trifluoromethylbenzoic anhydride (TFBA) as the

dehydrating agent in the presence of a Lewis acid catalyst.[1][2]

Basic/Nucleophilic Conditions: Often utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) with

a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or its N-oxide (DMAPO).

Mechanism of Acidic Shiina Macrolactonization:

The Lewis acid activates the aromatic carboxylic acid anhydride, which then reacts with the

carboxylic acid of the seco-acid to form a mixed anhydride. Subsequent intramolecular attack

by the hydroxyl group on the activated carbonyl leads to the formation of the macrolactone.[1]
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Caption: Mechanism of Acidic Shiina Macrolactonization.

Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is a powerful and widely used method that involves the

formation of a mixed anhydride from the seco-acid and 2,4,6-trichlorobenzoyl chloride (TCBC),

followed by intramolecular cyclization promoted by a nucleophilic catalyst, typically DMAP.[3][4]

This method is known for its high yields and compatibility with a broad range of substrates.[3]

Mechanism of Yamaguchi Macrolactonization:

The seco-acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g.,

triethylamine) to form a sterically hindered mixed anhydride. The subsequent addition of DMAP

facilitates the intramolecular nucleophilic attack of the hydroxyl group to yield the macrolactone.

[5]
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Caption: Mechanism of Yamaguchi Macrolactonization.

Corey-Nicolaou Macrolactonization
The Corey-Nicolaou macrolactonization utilizes a "double activation" strategy where both the

carboxylic acid and the hydroxyl group of the seco-acid are activated.[6][7] This is achieved by

converting the carboxylic acid to a 2-pyridinethiol ester using 2,2'-dipyridyldisulfide and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11503016/
https://www.researchgate.net/figure/Macrolactonization-using-Yamaguchi-method_fig5_351269629
https://pmc.ncbi.nlm.nih.gov/articles/PMC11503016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763838/
https://www.benchchem.com/product/b047354?utm_src=pdf-body-img
https://en.chem-station.com/reactions-2/2014/04/corey-nicolaou-macrolactonization.html
https://en.wikipedia.org/wiki/Corey%E2%80%93Nicolaou_macrolactonization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


triphenylphosphine.[6][7] The subsequent intramolecular cyclization is often promoted by heat

or the addition of silver salts.[6]

Mechanism of Corey-Nicolaou Macrolactonization:

The seco-acid reacts with 2,2'-dipyridyldisulfide and triphenylphosphine to form a 2-

pyridinethiol ester. A subsequent proton transfer from the hydroxyl group to the pyridine

nitrogen activates the alkoxide for intramolecular attack on the thioester carbonyl, leading to

the macrolactone.[7]
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Caption: Mechanism of Corey-Nicolaou Macrolactonization.

Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various substrates using

the Shiina, Yamaguchi, and Corey-Nicolaou macrolactonization methods, as well as other

Lewis and Brønsted acid-catalyzed examples.

Table 1: Shiina Macrolactonization Examples
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Substra
te
(Seco-
Acid)

Dehydra
ting
Agent

Catalyst Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

Seco-

acid of

Amphidin

olide X

MNBA DMAP CH2Cl2 RT - 42 [8]

Seco-

acid of

Amphidin

olide K

MNBA DMAP CH2Cl2 RT - 71 [8]

15-

Hydroxyp

entadeca

noic acid

TFBA
TiCl(OTf)

3
Toluene RT 13.5 93 [9]

12-

Hydroxyd

odecanoi

c acid

MNBA DMAP CH2Cl2 RT 12 88 [10]

Seco-

acid of

Octalacti

n B

MNBA
DMAP

(cat.)
Toluene RT 0.5 91 [11]

Table 2: Yamaguchi Macrolactonization Examples

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.mdpi.com/1420-3049/28/13/5249
https://www.mdpi.com/1420-3049/28/13/5249
https://pubmed.ncbi.nlm.nih.gov/17947971/
https://www.researchgate.net/publication/244729616_A_New_Condensation_Reaction_for_the_Synthesis_of_Carboxylic_Esters_from_Nearly_Equimolar_Amounts_of_Carboxylic_Acids_and_Alcohols_Using_2Methyl6-nitrobenzoic_Anhydride
https://pubmed.ncbi.nlm.nih.gov/16118824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substra
te
(Seco-
Acid)

Base Catalyst Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

Seco-

acid of

(-)-

Curvulari

n

Et3N DMAP Toluene RT 12 74 [3]

Seco-

acid of

Neocosm

osin B

Et3N DMAP
THF/Tolu

ene
RT 12 64 [3]

Seco-

acid of

(-)-

Enigmaz

ole B

Et3N DMAP Toluene RT 24 93 [3]

Seco-

acid of

Strasseri

olide A

Et3N DMAP Toluene Reflux 12 30 [3]

Seco-

acid of

Vermiculi

ne

DIPEA DMAP DCM RT 12 80 [12]

Table 3: Corey-Nicolaou Macrolactonization Examples

| Substrate (Seco-Acid) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :---

| :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ω-Hydroxyundecanoic acid | - | Xylene | Reflux | 20 | 58 |[6]

| | ω-Hydroxypentadecanoic acid | - | Xylene | Reflux | 20 | 80 |[6] | | Seco-acid of Zearalenone |

- | Toluene | Reflux | 24 | 75 |[6] | | Seco-acid of Macrosphelide A | AgOTf | Toluene | RT | - | 40 |

[13] | | Seco-acid of LI-F04a | - | Toluene | Reflux | 24 | 25 |[7] |
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Table 4: Other Lewis and Brønsted Acid-Catalyzed Macrolactonization Examples

| Substrate (Seco-Acid) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :---

| :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 15-Hydroxypentadecanoic acid | Hf(OTf)4 | Toluene | 100 |

24 | 87 |[2] | | 16-Hydroxyhexadecanoic acid | Sc(OTf)3 | Toluene | 80 | 24 | 85 |[13] | | 12-

Hydroxydodecanoic acid | BF3·OEt2 | CH2Cl2 | RT | - | 72 |[14] | | 11-Hydroxyundecanoic acid |

Camphorsulfonic acid | Toluene | 80 | 12 | 78 |[15] | | Dihydroxyacetone to Lactic Acid | H2SO4 |

Water | 120 | 1.5 | ~70 |[16] |

Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for an acid-catalyzed macrolactonization

experiment.
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Caption: General Experimental Workflow for Macrolactonization.
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Protocol 1: Shiina Macrolactonization (Acidic
Conditions)
Synthesis of a 16-membered macrolactone from 15-hydroxypentadecanoic acid.

Materials:

15-Hydroxypentadecanoic acid

4-Trifluoromethylbenzoic anhydride (TFBA)

Titanium(IV) chloride tris(trifluoromethanesulfonate) (TiCl(OTf)3)

Toluene, anhydrous

Syringe pump

Standard glassware for inert atmosphere reactions

Procedure:

A solution of 15-hydroxypentadecanoic acid (1.0 eq) in anhydrous toluene is prepared.

To a separate flask under an inert atmosphere, a solution of 4-trifluoromethylbenzoic

anhydride (1.1 eq) and TiCl(OTf)3 (0.1 eq) in anhydrous toluene is prepared.

The solution of the seco-acid is added dropwise to the catalyst solution over a period of 10-

12 hours using a syringe pump at room temperature.

The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium

bicarbonate.

The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford the desired

macrolactone.

Protocol 2: Yamaguchi Macrolactonization
Synthesis of a macrocyclic lactone from a complex seco-acid in natural product synthesis.

Materials:

Seco-acid

2,4,6-Trichlorobenzoyl chloride (TCBC)

Triethylamine (Et3N)

4-(Dimethylamino)pyridine (DMAP)

Toluene, anhydrous

Standard glassware for inert atmosphere reactions

Procedure:

To a solution of the seco-acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add

triethylamine (1.1 eq).

Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq).

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir

for an additional 2 hours.

In a separate flask, prepare a solution of DMAP (3.0 eq) in a large volume of anhydrous

toluene.

The mixed anhydride solution is added dropwise via a syringe pump to the refluxing DMAP

solution over a period of 6-8 hours.
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After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

The reaction is monitored by TLC or LC-MS.

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove

triethylammonium chloride.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated

aqueous sodium bicarbonate, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by silica gel column chromatography.

Protocol 3: Corey-Nicolaou Macrolactonization
Synthesis of a macrocyclic lactone using the double activation method.

Materials:

Seco-acid

2,2'-Dipyridyldisulfide

Triphenylphosphine (PPh3)

Xylene or Toluene, anhydrous

Standard glassware for inert atmosphere reactions

Procedure:

To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous xylene

under an inert atmosphere, add 2,2'-dipyridyldisulfide (1.2 eq).

Stir the reaction mixture at room temperature for 1 hour.
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction

time can vary from a few hours to 24 hours depending on the substrate.

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

The residue is purified by silica gel column chromatography to separate the macrolactone

from triphenylphosphine oxide and pyridine-2-thione.

Concluding Remarks
Acid-catalyzed macrolactonization is a versatile and indispensable tool in modern organic

synthesis. The Shiina, Yamaguchi, and Corey-Nicolaou methods, along with other Lewis and

Brønsted acid-catalyzed protocols, provide a range of options for the efficient synthesis of

complex macrocyclic lactones. The choice of method should be guided by the specific

characteristics of the seco-acid substrate and the desired reaction outcomes. Careful control of

reaction conditions, particularly the substrate concentration, is paramount to achieving high

yields of the desired macrocycle. The protocols and data presented in these notes serve as a

comprehensive guide for researchers in the planning and execution of macrocyclic lactone

syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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